Cas no 525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-)
![3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- structure](https://de.kuujia.com/scimg/cas/525-57-5x500.png)
525-57-5 structure
Produktname:3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
- HARMALOL
- 11-Hydroxyharmalan
- 3,4-dihydro-1-methyl-9H-pyrido[3,4-b]indol-7-ol
- Einecs 208-375-4
- Harmidol
- Harmolol
- NSC 72293
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol
- 1-methyl-2,3,4,9-tetrahydro-beta-carbolin-7-one;hydrate;hydrochloride
- Prestwick3_000611
- A1-00785
- NSC72293
- bmse000988
- 2NQN80556Q
- HARMALOLHCL
- C06537
- 1-methyl-3,4-dihydrobeta-carbolin-7-ol
- 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
- SPBio_000631
- 1-Methyl-4,9-dihydro-3H-?-carbolin-7-ol
- NCGC00142520-01
- 11-Hydroxyharmalan; NSC 72293
- KBio2_006037
- 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-
- DTXSID50894870
- 2H-Pyrido[3,4-b]indol-7-ol, 3,4-dihydro-1-methyl-
- CHEBI:27943
- SCHEMBL15821030
- NS00042837
- BDBM60980
- KBioSS_000901
- Spectrum3_000721
- 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride
- RHVPEFQDYMMNSY-UHFFFAOYSA-N
- HARMALOL [MI]
- 3,4-DIHYDRO-1-METHYL-9H-PYRIDO(3,4-B)INDOL-7-OL
- 3H-Pyrido[3, 4,9-dihydro-1-methyl-
- Spectrum2_000556
- SPBio_002761
- 4,9-Dihydro-1-methyl-3H-pyrido(3,4-b)indol-7-ol
- MFCD00152093
- 3,4-Dihydro-7-hydroxy-1-methyl-b-carboline
- IDI1_000998
- DivK1c_000998
- KBio3_001462
- SMP1_000145
- 525-57-5
- DTXSID90975692
- Prestwick2_000611
- Prestwick1_000611
- BRD-K14756138-310-03-0
- 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
- bmse001010
- NINDS_000998
- SCHEMBL555401
- TNP00138
- NCI60_013481
- NCGC00017249-02
- BRD-K14756138-003-02-3
- FT-0608067
- AKOS005202957
- BRD-K14756138-001-01-9
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol hydrochloride
- CHEMBL129177
- SMR001233258
- FT-0626857
- Prestwick0_000611
- KBio1_000998
- BPBio1_000598
- KBioGR_001154
- H-1108
- 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol
- SR-01000636961-5
- Spectrum4_000767
- Q15138221
- cid_16667410
- Spectrum_000421
- BDBM50132101
- SR-01000636961
- KBio2_003469
- BSPBio_000542
- MLS002153909
- KBio2_000901
- 6028-00-8
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol, 9CI
- BIDD:ER0514
- NCGC00017249-01
- Spectrum5_001307
- SDCCGMLS-0066705.P001
- 3,4-Dihydro-1-methyl-2H-Pyrido[3,4-b]indol-7-ol
- NSC-72293
- UNII-2NQN80556Q
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-
- CRQDWQWZCNKKAC-UHFFFAOYSA-N
- BSPBio_002242
- DTXCID101324432
- 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol; 11-Hydroxyharmalan; NSC 72293;
- HARMALINE_met004
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)(9CI)
- STL565316
- TS-09883
- 1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indol-7-ol
- 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)
- Harmalol hydrochloride dihydrate
-
- Inchi: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
- InChI-Schlüssel: RHVPEFQDYMMNSY-UHFFFAOYSA-N
- Lächelt: CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Berechnete Eigenschaften
- Genaue Masse: 200.09500
- Monoisotopenmasse: 198.079313
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 516
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 41.1
- XLogP3: 1.7
Experimentelle Eigenschaften
- Dichte: 1.37
- Schmelzpunkt: 211-219 ºC
- Siedepunkt: 507.5°Cat760mmHg
- Flammpunkt: 231°C
- Brechungsindex: 1.708
- PSA: 48.38000
- LogP: 1.67420
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Sicherheitsinformationen
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26; S27; S36/37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-25 mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥3877.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-100 mg |
Harmalol |
525-57-5 | 98.17% | 100MG |
¥8778.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-50 mg |
Harmalol |
525-57-5 | 98.17% | 50mg |
¥ 5,875 | 2023-07-11 | |
TargetMol Chemicals | T8770-25mg |
Harmalol |
525-57-5 | 98.17% | 25mg |
¥ 3870 | 2024-07-20 | |
TargetMol Chemicals | T8770-1 mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2023-07-11 | |
TargetMol Chemicals | T8770-5 mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1,575 | 2023-07-11 | |
TargetMol Chemicals | T8770-5mg |
Harmalol |
525-57-5 | 98.17% | 5mg |
¥ 1570 | 2024-07-20 | |
TargetMol Chemicals | T8770-1mg |
Harmalol |
525-57-5 | 98.17% | 1mg |
¥ 737 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥2157.00 | 2022-04-26 | |
TargetMol Chemicals | T8770-10 mg |
Harmalol |
525-57-5 | 98.17% | 10mg |
¥ 2,157 | 2023-07-11 |
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Verwandte Literatur
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1. Ionization equilibria of harmol and harmalol in concentrated hydroxide solutionsManuel Balón-Almeida,Mariq A. Mu?oz-Perez,M. Carmen Carmona-Guzman,Jose Hidalgo-Toledo J. Chem. Soc. Perkin Trans. 2 1988 1165
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Ya-di Yang,Xue-mei Cheng,Wei Liu,Zhu-zhen Han,Gui-xin Chou,Ying Wang,Du-xin Sun,Zheng-tao Wang,Chang-hong Wang RSC Adv. 2016 6 15976
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3. Photochemical reaction of harmalol. Part 2. Electronic spectraMiriana C. Biondic,Rosa Erra-Balsells J. Chem. Soc. Perkin Trans. 2 1993 887
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Fernando D. Villarruel,M. Paula Denofrio,Rosa Erra-Balsells,Ezequiel Wolcan,Franco M. Cabrerizo Phys. Chem. Chem. Phys. 2020 22 20901
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Solène Miaskiewicz,Jean-Marc Weibel,Patrick Pale,Aurélien Blanc RSC Adv. 2022 12 26966
525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-) Verwandte Produkte
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- 1807916-83-1(2-Piperidinone, 5-amino-6-(1-methyl-1H-pyrazol-5-yl)-, (5R,6R)-)
- 1805178-23-7(6-Bromo-3-iodo-2-nitropyridine)
- 2229276-72-4(3-(1-ethynylcyclopropyl)-5-fluoropyridine)
- 1497399-01-5(L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester)
- 1110926-18-5(2-chloro-N-{2-(1-methyl-1H-imidazol-2-yl)sulfanylethyl}pyridine-4-carboxamide)
- 1227589-96-9(5-(2-Fluorophenyl)-2-methoxypyridine-3-acetonitrile)
- 220119-17-5(Selamectin)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:525-57-5)3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-

Reinheit:99%/99%/99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg/100mg/500mg
Preis ($):197/270/485/696/974/1943